7-Methylpyrimido[4,5-b]quinolin-2-amine
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Description
“7-Methylpyrimido[4,5-b]quinolin-2-amine” is a chemical compound with the molecular formula C12 H10 N4 and a molecular weight of 210.24 . It is also known by its CAS Number: 582334-04-1 .
Synthesis Analysis
The synthesis of pyrimido[4,5-b]quinolines has been a challenging topic in medicinal chemistry . A wide range of starting materials have been employed to achieve this nucleus such as quinoline derivatives and isatins . Multi-component one-pot synthetic approaches were employed either by using barbituric or thiobarbituric acid, amines and aldehydes or from 6-aminouracils, aldehydes and cyclohexanone derivatives .
Molecular Structure Analysis
The molecular structure of “7-Methylpyrimido[4,5-b]quinolin-2-amine” can be represented by the SMILES notation: Cc1ccc2c(c1)cc1cnc(N)nc1n2
. This notation provides a compact and linear method of describing the structure of the chemical compound .
Chemical Reactions Analysis
The synthesis of pyrimido[4,5-b]quinolines involves a wide range of starting materials and multi-component one-pot synthetic approaches . For example, the reaction of 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes in the presence of three heteropolyacids, H3PMo12O40, H3PW12O40, and H5PV2Mo10O40, has been used to synthesize 2-substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Methylpyrimido[4,5-b]quinolin-2-amine” include a molecular weight of 210.24 and a molecular formula of C12 H10 N4 .
Scientific Research Applications
Neurotropic Activity : A study conducted by Zaliznaya et al. (2020) investigated the neurotropic activity of a compound closely related to 7-Methylpyrimido[4,5-b]quinolin-2-amine. The compound, 2,3,3-trimethyl-2,3,5,6,7,8-hexahydro-1H-pyrrolo[3,4-b]quinolin-9-amine, exhibited significant effects on motor activity in mice, suggesting its potential for neurological applications (Zaliznaya et al., 2020).
Antitumor Activity : Gopal et al. (2003) explored the interaction of derivatives of pyrimido[4',5':4,5]thieno(2,3-b)quinoline with DNA, finding evidence of major antitumor activity. These compounds demonstrated a high level of activity against B16 melanoma, significantly increasing survival and inhibiting tumor growth (Gopal et al., 2003).
DNA Methylation Inhibition : Rilova et al. (2014) synthesized and evaluated derivatives of SGI-1027, a quinoline derivative, as inhibitors of DNA methyltransferase. These compounds, which are structurally related to 7-Methylpyrimido[4,5-b]quinolin-2-amine, showed potential for DNA methylation inhibition and re-expression of certain genes in leukemia cells, pointing to their relevance in cancer research and therapy (Rilova et al., 2014).
Synthesis for Antimicrobial Applications : Vartale et al. (2013) described the synthesis of 3-cyano-4-imino-9-methoxy-4H-pyrimido[2,1-b]pyrimido[4,5-b]quinoline and its derivatives, demonstrating their potential antimicrobial activity. This study highlights the utility of these compounds in developing new antimicrobial agents (Vartale et al., 2013).
Cytotoxic Activity and Drug Design : Vilchis-Reyes et al. (2010) synthesized a series of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. These compounds showed cytotoxic activity and were effective in inhibiting certain cell cycle kinases, offering insights into new leads for cytotoxic and CDK inhibitor compounds (Vilchis-Reyes et al., 2010).
properties
IUPAC Name |
7-methylpyrimido[4,5-b]quinolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-7-2-3-10-8(4-7)5-9-6-14-12(13)16-11(9)15-10/h2-6H,1H3,(H2,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAXJSZVFCEJKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=CN=C(N=C3N=C2C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281483 |
Source
|
Record name | 7-Methylpyrimido[4,5-b]quinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201281483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylpyrimido[4,5-b]quinolin-2-amine | |
CAS RN |
582334-04-1 |
Source
|
Record name | 7-Methylpyrimido[4,5-b]quinolin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=582334-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methylpyrimido[4,5-b]quinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201281483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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